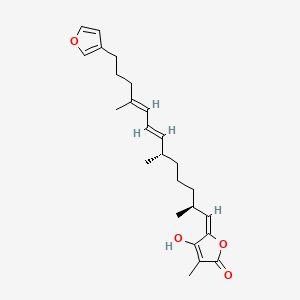
Natrium-2-hydroxy-2-(5-methylthiophen-2-yl)acetat
Übersicht
Beschreibung
Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is a chemical compound with the molecular formula C(_7)H(_7)NaO(_3)S. It is a sodium salt derivative of 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a carboxylate group. The compound is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by sodium hydroxide to form the sodium salt. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate follows similar principles but may involve more efficient processes such as continuous flow reactors to enhance yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-hydroxy-2-(5-methylthiophen-2-yl)ethanol.
Substitution: Halogenated thiophene derivatives.
Wirkmechanismus
The mechanism of action of sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylate group can form ionic bonds with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-hydroxy-2-(thiophen-2-yl)acetate: Lacks the methyl group on the thiophene ring.
Sodium 2-hydroxy-2-(3-methylthiophen-2-yl)acetate: The methyl group is positioned differently on the thiophene ring.
Uniqueness: Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
sodium;2-hydroxy-2-(5-methylthiophen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-4-2-3-5(11-4)6(8)7(9)10;/h2-3,6,8H,1H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKYHUBJJDEVHI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)

![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)










